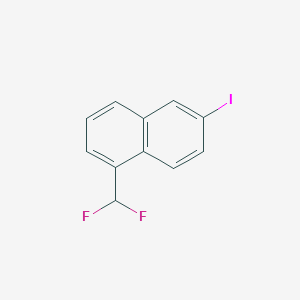
1-(Difluoromethyl)-6-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-6-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-6-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents and iodination reactions. For instance, the difluoromethyl group can be introduced via electrophilic, nucleophilic, or radical difluoromethylation methods . The iodination can be achieved using iodine or iodine-containing reagents under suitable conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-6-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-6-iodonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of materials with specific chemical functionalities.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-6-iodonaphthalene involves its interaction with molecular targets through its difluoromethyl and iodine groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-6-iodonaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-6-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-6-bromonaphthalene: Similar structure but with a bromine atom instead of an iodine atom.
1-(Difluoromethyl)-2-iodonaphthalene: Similar structure but with the iodine atom at a different position on the naphthalene ring.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H7F2I |
|---|---|
Molekulargewicht |
304.07 g/mol |
IUPAC-Name |
1-(difluoromethyl)-6-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11H |
InChI-Schlüssel |
LPAFRIFWBLIDFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















